trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride
Description
trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride is a synthetic organic compound characterized by a unique molecular architecture. Its structure features:
- A tetrahydrofuranol moiety, a five-membered oxygen-containing ring with a hydroxyl group.
- A 1,4-diazepane ring, a seven-membered cyclic amine, substituted at the trans-4 position of the tetrahydrofuranol backbone.
- A dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
(3R,4S)-4-(1,4-diazepan-1-yl)oxolan-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHHLANWDFGPX-CDEWPDHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@H]2COC[C@@H]2O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride typically involves the reaction of a diazepane derivative with a tetrahydrofuran derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
The applications of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride can be categorized into several key areas:
Chemistry
- Building Block for Synthesis: The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with specific functionalities.
- Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions, forming derivatives that are valuable in organic synthesis. For instance:
- Oxidation can yield ketones or aldehydes.
- Reduction can convert it into alcohols or amines.
- Substitution reactions can create diverse derivatives depending on the reagents used.
Biology
- Biological Activity Investigation: The compound is being studied for its potential interactions with biomolecules. Preliminary research suggests it may modulate neurotransmitter systems by interacting with GABA receptors and sigma receptors, which are important in neurological processes.
- Pharmacological Potential: Its activity as a modulator of neurotransmitter systems positions it as a candidate for further pharmacological studies aimed at treating neuropsychiatric disorders.
Medicine
- Therapeutic Properties: The compound is explored for its therapeutic potential, particularly in pain management and neuropharmacology. Its interaction with opioid receptors suggests it could serve as a lead compound in developing analgesics that minimize adverse effects associated with traditional opioids.
- Drug Development Precursor: As a precursor in drug development, this compound may facilitate the creation of new medications aimed at various diseases.
Industry
- Specialty Chemicals Production: The compound is utilized in the synthesis of specialty chemicals used across different industries. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Case Studies and Research Findings
Several studies have investigated the pharmacodynamics and mechanisms of action of this compound:
Mechanism of Action
The mechanism of action of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include molecules with cyclic amines, oxygen-containing heterocycles, or dihydrochloride salts. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparison
Key Observations:
Diazepanes are less common in pharmaceuticals but may offer unique binding kinetics due to their larger ring size .
Oxygen Heterocycles: The tetrahydrofuranol group contrasts with SB 239063’s cyclohexanol and Thiophene fentanyl’s thiophene. Oxygen-containing rings often improve solubility and metabolic stability .
Salt Forms : The dihydrochloride salt in the target compound and SB 239063 enhances aqueous solubility, critical for bioavailability, whereas Thiophene fentanyl uses a single hydrochloride salt .
Pharmacological and Toxicological Profiles
- Caution is advised due to possible unstudied toxicity .
- SB 239063 : A well-characterized p38 MAPK inhibitor used in inflammatory disease research. Its dihydrochloride salt improves pharmacokinetics, but off-target effects on cardiac tissue have been reported .
Biological Activity
Overview
trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride is a chemical compound with the molecular formula C9H18N2O2·2HCl. It features a unique structure that includes a diazepane ring and a tetrahydrofuran ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.
- Molecular Weight : 226.17 g/mol
- CAS Number : 1609403-33-9
- IUPAC Name : (3R,4S)-4-(1,4-diazepan-1-yl)oxolan-3-ol; dihydrochloride
- Structural Characteristics : The compound's stereochemistry and the presence of a dihydrochloride salt form enhance its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases treatment.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety-like behaviors in animal models, indicating that this compound might possess anxiolytic properties.
- Cognitive Enhancement : The interaction with neurotransmitter systems suggests a role in enhancing cognitive functions, which could be beneficial in conditions like Alzheimer's disease.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in an animal model of Parkinson's disease, showing significant improvement in motor functions. |
| Study 2 | Investigated the anxiolytic potential in rodents, revealing reduced anxiety levels compared to control groups. |
| Study 3 | Explored cognitive enhancement effects, with improved memory performance observed in treated subjects. |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- In Vitro Studies : Cell culture experiments indicate that the compound can modulate cell signaling pathways related to stress response and apoptosis.
- In Vivo Studies : Animal studies demonstrate its potential for improving locomotor activity and cognitive functions, supporting its use as a therapeutic agent for neurological disorders.
- Binding Affinity Studies : Binding assays reveal that the compound interacts with dopamine receptors, suggesting a mechanism for its neuroactive properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For purification, techniques like recrystallization (using polar aprotic solvents) or reverse-phase HPLC are recommended to isolate the dihydrochloride salt. Impurity profiling via LC-MS (as in USP guidelines for related compounds) ensures purity >98% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray Diffraction (XRD) resolves stereochemistry. Chromatographic methods (e.g., HPLC with UV/Vis detection) monitor stability and degradation products .
Q. How can researchers assess the compound’s solubility and stability in aqueous and organic solvents?
- Methodological Answer : Solubility is determined via shake-flask method across pH gradients (1–13) and solvents (e.g., DMSO, ethanol). Stability studies involve accelerated degradation tests under varying temperatures (4°C–40°C) and humidity (40–80% RH), analyzed via LC-MS to identify decomposition pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and photophysical properties?
- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) calculates excited-state intramolecular proton transfer (ESIPT) and electronic transitions. Solvent effects (e.g., dichloromethane vs. methanol) are modeled using polarizable continuum models (PCM) to align with experimental UV-Vis and fluorescence data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, NOESY). For ambiguous stereochemistry, compare experimental XRD data with computational predictions (e.g., molecular docking or conformational analysis using Gaussian software) .
Q. How can researchers design experiments to study the compound’s role in modulating biological pathways?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with dose-response curves. Pair with molecular dynamics simulations to map binding interactions. For cellular uptake, employ fluorescent labeling and confocal microscopy .
Q. What methodological frameworks integrate interdisciplinary research (e.g., chemical synthesis and atmospheric fate studies)?
- Methodological Answer : Apply the quadripolar model (theoretical, epistemological, morphological, technical) to align synthetic chemistry with environmental impact assessments. For example, study atmospheric degradation using gas chromatography and kinetic modeling, contextualized within energy-related pollutant frameworks .
Q. How do researchers address stability challenges in long-term storage for experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (Q1A). Use inert atmospheres (argon) and desiccants for hygroscopic samples. Monitor via periodic HPLC analysis and correlate degradation kinetics with Arrhenius equations .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
